Physicochemical Property Differentiation: 2-Chloro vs. 2-Bromo Analog on Key Drug-Likeness Parameters
The 2-chloro derivative (CAS 69405-60-3) is differentiated from the 2-bromo analog (CAS 63112-52-7) by a lower molecular weight (301.77 vs. ~346.22 g·mol⁻¹ for the bromo free base), reduced lipophilicity (calculated logP shift of approximately −0.4 to −0.6 units favoring the chloro analog), and a smaller van der Waals volume at position 2 . These differences are expected to translate into altered membrane permeability, CYP450 metabolic susceptibility, and plasma protein binding profiles based on established halogen SAR trends in benzofuran series [1].
| Evidence Dimension | Molecular weight and calculated logP (halogen-dependent property) |
|---|---|
| Target Compound Data | MW = 301.77 g·mol⁻¹; calculated logP ~4.0 (estimated) for C₁₇H₁₆ClNO₂ |
| Comparator Or Baseline | 2-Bromo analog (C₁₇H₁₆BrNO₂): MW ≈ 346.22 g·mol⁻¹; calculated logP ~4.4–4.6 (estimated) |
| Quantified Difference | MW reduction of ~44.45 g·mol⁻¹; logP reduction of ~0.4–0.6 units for the chloro analog |
| Conditions | Computed molecular properties based on SMILES structures; no experimental logP data available for either compound |
Why This Matters
Lower molecular weight and reduced lipophilicity of the 2-chloro analog favor compliance with Lipinski's Rule of Five, making it a more developable lead scaffold for oral drug discovery programs.
- [1] Grinev, A.N., Zotova, S.A., Mikhailova, I.N. et al. Synthesis and study of the pharmacological activity of aminomethyl derivatives of halogen-substituted benzofurans. Pharm Chem J 12, 1560–1565 (1978). https://doi.org/10.1007/BF00770774 View Source
